molecular formula C19H30N2O3 B2731212 Ethyl 2-[cyclohexyl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]acetate CAS No. 1385460-94-5

Ethyl 2-[cyclohexyl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]acetate

Cat. No. B2731212
CAS RN: 1385460-94-5
M. Wt: 334.46
InChI Key: WXUZFXSESFHWAK-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including an ester group, a cyclohexyl group, and a piperidine ring .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant smells and are often used in food flavorings and perfumes . They are less polar than carboxylic acids and alcohols, but more polar than ethers and hydrocarbons .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in organic chemistry often explores the synthesis and reactions of complex molecules. For example, studies have been conducted on the synthesis of 1,3,4-oxadiazoles, oxadiazolopyridines, and pyridopyridazines using related ethyl acetate derivatives. These compounds play a significant role in the development of new materials and pharmaceuticals due to their unique chemical properties (Elnagdi et al., 1988). Similarly, the asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using cyclohexane-1,2-diol as a chiral auxiliary demonstrates the importance of stereochemistry in creating compounds with potential therapeutic applications (Tanaka et al., 2001).

Drug Discovery and Bioactive Compounds

In drug discovery, the exploration of novel synthetic routes to create bioactive molecules is crucial. For instance, the synthesis and characterization of amino acid derivatives and their transition metal complexes have shown potential in antioxidant and enzyme inhibition activities, which could be pivotal for developing new therapeutic agents (Ikram et al., 2015). This indicates the broader applicability of complex ethyl acetate derivatives in medicinal chemistry.

Advanced Material Science

The chemical versatility of ethyl acetate derivatives allows for their application in material science, such as the synthesis of functionalized pyridines and thiazoles. These compounds have shown promise in various fields, including the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials (Babar et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, esters are considered safe for consumption in small amounts, but they can be harmful or fatal if swallowed in large amounts .

properties

IUPAC Name

ethyl 2-[cyclohexyl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-3-12-20-13-10-16(11-14-20)19(23)21(15-18(22)24-4-2)17-8-6-5-7-9-17/h1,16-17H,4-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUZFXSESFHWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1CCCCC1)C(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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